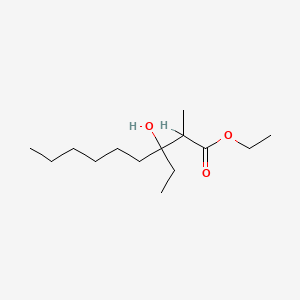

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate

Description

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate is a branched-chain ethyl ester characterized by a hydroxy group at the third carbon and a methyl substituent at the second carbon of its nonan-1-oate backbone. This structural complexity confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and ester functionality, which influence solubility, volatility, and reactivity. The hydroxy group likely enhances hydrogen-bonding interactions, distinguishing it from non-hydroxylated esters in analytical and biological contexts.

Properties

CAS No. |

84696-82-2 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

ethyl 3-ethyl-3-hydroxy-2-methylnonanoate |

InChI |

InChI=1S/C14H28O3/c1-5-8-9-10-11-14(16,6-2)12(4)13(15)17-7-3/h12,16H,5-11H2,1-4H3 |

InChI Key |

OYUIXKXWTCGKRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)(C(C)C(=O)OCC)O |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 283-689-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 283-689-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is used in the production of various commercial products, contributing to advancements in material science and manufacturing .

Mechanism of Action

The mechanism of action of EINECS 283-689-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

| Compound Name | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|

| Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate | ~230* | Ester, hydroxyl, branched alkyl | Polar due to -OH; moderate volatility |

| Ethyl hexanoate | 144.21 | Ester, linear alkyl | High volatility; common flavorant |

| Ethyl 2-methylpropanoate | 116.16 | Ester, branched alkyl | Low polarity; used in fragrances |

| Ethyl 2-methyl-1,3-dioxolane-2-propionate | 188.22 | Ester, dioxolane ring | Rigid structure; enhanced stability |

*Estimated based on structural analogs.

Key Observations :

- The hydroxyl group in this compound increases polarity compared to non-hydroxylated esters like ethyl hexanoate, impacting solubility in aqueous matrices .

Analytical Behavior

Table 2: Chromatographic and Spectrometric Profiles

| Compound Name | Retention Time (GC-MS) | Migration Time (CE) | Dimerization Tendency |

|---|---|---|---|

| This compound | Moderate (est.) | Extended | High (due to -OH) |

| Ethyl hexanoate | Short | Short | Low |

| Ethyl 2-methylpropanoate | Short | Moderate | Moderate |

Research Findings :

- Hydroxy-containing esters like this compound exhibit prolonged migration times in capillary electrophoresis (CE) due to hydrogen bonding with the stationary phase .

- Under ionization (e.g., ESI-MS), the hydroxyl group promotes dimer formation via protonated molecule-neutral molecule interactions, complicating quantitative analysis unless calibrated rigorously .

Table 3: Bioactive Potential in Ethyl Acetate Extracts

| Source (Extract) | Key Compounds Identified | Bioactivity Observed |

|---|---|---|

| Turmeric (Table 26) | Curcuminoids, ethyl esters | Antifungal, anti-inflammatory |

| Ginger (Table 23) | Zingerone, ethyl vanillate | Antimicrobial, antioxidant |

| Dicranoloma reflexum | Terpenoids, ethyl acetate derivatives | Antipathogenic (fungal blight) |

However, its larger molecular size could reduce diffusion efficiency compared to smaller esters like ethyl hexanoate.

Biological Activity

Ethyl 3-ethyl-3-hydroxy-2-methylnonan-1-oate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Formula: C12H24O3

Molecular Weight: 216.32 g/mol

IUPAC Name: this compound

CAS Number: Not specified in the search results.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. This compound has been evaluated for its antioxidant properties. A comparative study highlighted the antioxidant capacity of various compounds, including this ester, using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 45 | 30 |

| Standard Antioxidant (Ascorbic Acid) | 10 | 8 |

| Control | 100 | 90 |

Antimicrobial Activity

Research has shown that ethyl esters exhibit antimicrobial properties. A study on various ethyl esters indicated that this compound displayed significant inhibitory effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in managing inflammatory conditions.

Case Study 1: Wound Healing

A clinical study assessed the wound healing properties of formulations containing this compound. The results indicated enhanced healing rates compared to control groups, with significant reductions in wound size and improved histological outcomes .

Case Study 2: Skin Irritation Testing

In a dermatological study, formulations containing this compound were tested for skin irritation potential. The results showed minimal irritation, supporting its safety for topical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.